Structure and molecular weight of 4-Bromo-2,6-dimethylphenyl acetate.
Structure and molecular weight of 4-Bromo-2,6-dimethylphenyl acetate.
An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenyl acetate: Structure, Properties, and Synthesis
Core Molecular Identity and Properties
4-Bromo-2,6-dimethylphenyl acetate is a substituted aromatic ester. Its structure is characterized by a phenyl ring substituted with a bromine atom at the C4 position, two methyl groups at the C2 and C6 positions, and an acetate group at the C1 position. This specific arrangement of functional groups imparts distinct reactivity and makes it a valuable building block in targeted organic synthesis.
The presence of the ortho-methyl groups sterically hinders the acetate linkage, which can influence its hydrolytic stability and conformational behavior. The bromine atom at the para-position is a key functional handle, enabling a variety of cross-coupling reactions and nucleophilic substitutions, pivotal for constructing more complex molecular architectures.
Physicochemical & Structural Data
Key quantitative and structural data for 4-Bromo-2,6-dimethylphenyl acetate are summarized for quick reference.
| Property | Value | Source |
| IUPAC Name | (4-bromo-2,6-dimethylphenyl) acetate | [1] |
| CAS Number | 60041-68-1 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| SMILES | CC1=CC(=CC(=C1OC(=O)C)C)Br | [1] |
| InChI Key | ACPQEWQSYPPLOS-UHFFFAOYSA-N | [1] |
Structural Visualization
The 2D chemical structure of 4-Bromo-2,6-dimethylphenyl acetate is visualized below.
Caption: 2D structure of 4-Bromo-2,6-dimethylphenyl acetate.
Synthesis Protocol: Esterification of 4-Bromo-2,6-dimethylphenol
The most direct and common method for preparing 4-Bromo-2,6-dimethylphenyl acetate is the esterification of its phenolic precursor, 4-Bromo-2,6-dimethylphenol.[1] This reaction involves the acetylation of the hydroxyl group. Acetic anhydride is an excellent acetylating agent for this purpose, and the reaction is typically catalyzed by a mild base such as pyridine or triethylamine, which also acts as a scavenger for the acetic acid byproduct.
Rationale Behind Experimental Choices
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Precursor : 4-Bromo-2,6-dimethylphenol (CAS: 2374-05-2) is a readily available starting material, often synthesized by the direct bromination of 2,6-dimethylphenol.[2]
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Reagent : Acetic anhydride is used in excess to drive the reaction to completion according to Le Châtelier's principle. It is a safer and more manageable alternative to acetyl chloride.
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Catalyst/Base : Pyridine serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, and it neutralizes the acetic acid formed during the reaction, preventing potential side reactions or equilibrium reversal.
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Solvent : Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and the ease with which it can be removed during workup.
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Workup : The aqueous workup with dilute HCl is designed to remove the pyridine catalyst. The subsequent wash with sodium bicarbonate neutralizes any remaining acidic components.
Detailed Step-by-Step Methodology
Materials:
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4-Bromo-2,6-dimethylphenol (1.0 eq)
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Acetic Anhydride (2.0 eq)
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Pyridine (2.2 eq)
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Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
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Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2,6-dimethylphenol (1.0 eq).
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Dissolution : Dissolve the starting material in anhydrous dichloromethane (approx. 5-10 mL per gram of phenol).
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Addition of Reagents : Add pyridine (2.2 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (2.0 eq) while stirring. The reaction may be mildly exothermic.
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Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
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Quenching & Extraction : Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer twice with DCM.
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Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]
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Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
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Purification : The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromo-2,6-dimethylphenyl acetate.[4]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate.
Structural Characterization and Analysis
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to be relatively simple.
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A singlet corresponding to the two equivalent aromatic protons (H3 and H5).
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A singlet for the six equivalent protons of the two ortho-methyl groups.
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A singlet for the three protons of the acetate methyl group.
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¹³C NMR : The carbon NMR spectrum should show distinct signals for each unique carbon environment. Due to symmetry, only one signal is expected for the two aromatic carbons bearing methyl groups (C2/C6) and one for the two unsubstituted aromatic carbons (C3/C5).
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Type | Assignment | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic-H (s, 2H) | ~ 7.1 - 7.3 |
| Ar-CH₃ (s, 6H) | ~ 2.1 - 2.3 | |
| O-C(=O)-CH₃ (s, 3H) | ~ 2.2 - 2.4 | |
| ¹³C NMR | Carbonyl C=O | ~ 168 - 170 |
| Aromatic C-O | ~ 148 - 150 | |
| Aromatic C-CH₃ | ~ 130 - 132 | |
| Aromatic C-H | ~ 132 - 134 | |
| Aromatic C-Br | ~ 118 - 120 | |
| Ar-CH₃ | ~ 16 - 18 | |
| O-C(=O)-CH₃ | ~ 20 - 22 |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
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Strong C=O Stretch : A prominent, sharp absorption band is expected around 1760-1770 cm⁻¹ , characteristic of a phenyl acetate carbonyl group.
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C-O Stretches : Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) corresponding to the C-O bonds of the ester.
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Aromatic C=C Stretches : Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
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C-H Stretches : Signals just below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum would provide the molecular weight and key fragmentation patterns.
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Molecular Ion (M⁺) : A characteristic pair of peaks at m/z 242 and 244 in an approximate 1:1 ratio, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
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Key Fragmentation : The most significant fragmentation pathway is the loss of ketene (CH₂=C=O) via a McLafferty-like rearrangement, which would lead to the molecular ion of the precursor phenol at m/z 200 and 202 . Another likely fragmentation is the loss of the acetyl radical (•COCH₃) to give an ion at m/z 199/201.
Chemical Reactivity and Applications
4-Bromo-2,6-dimethylphenyl acetate is primarily used as a versatile intermediate in multi-step organic synthesis.[1] Its value lies in the orthogonal reactivity of its functional groups.
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Ester Hydrolysis : The acetate group can be easily removed under basic or acidic conditions to unmask the phenolic hydroxyl group.[1] This makes the acetate a useful protecting group for the phenol.
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Nucleophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles, although this typically requires harsh conditions or metal catalysis due to the electron-rich nature of the ring.[1]
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Cross-Coupling Reactions : The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, which is a common strategy in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
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Intermediate in Pharmaceutical and Agrochemical Synthesis : While specific examples in publicly accessible literature are scarce, compounds with this structural motif are valuable in medicinal chemistry. The substituted phenyl ring can serve as a core scaffold, with the functional groups allowing for diversification to explore structure-activity relationships (SAR) in drug discovery programs.[1]
Hazard and Safety Information
A specific Material Safety Data Sheet (MSDS) for 4-Bromo-2,6-dimethylphenyl acetate is not widely available. Therefore, safety precautions should be based on structurally similar compounds, such as its precursor 4-Bromo-2,6-dimethylphenol and other bromo-aromatic compounds.
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General Hazards : Assumed to be harmful if swallowed or in contact with skin.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]
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Handling : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing dust, fumes, or vapors.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.
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Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Disclaimer : This safety information is based on analogous compounds and is not a substitute for a formal risk assessment. Always consult a specific MSDS if available and follow institutional safety protocols.
References
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PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenyl acetate. Retrieved from [Link]
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ResearchGate. (2010). Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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RSC Publishing. (2019). Supporting Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. Retrieved from [Link]
